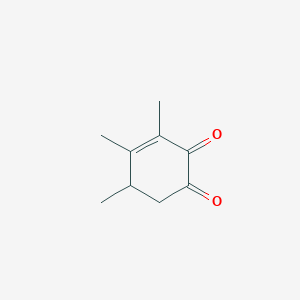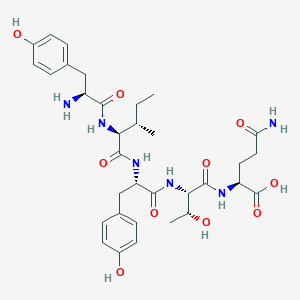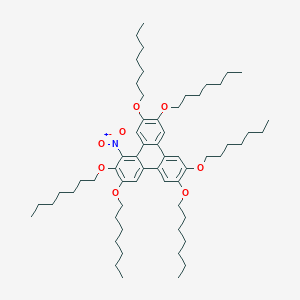
2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene is a polycyclic aromatic compound with a triphenylene core. This compound is known for its discotic liquid crystalline properties, making it a subject of interest in materials science, particularly in the field of organic semiconductors and optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene typically involves the alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene with heptyl bromide in the presence of a base such as potassium carbonate. The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The heptyloxy groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate, dimethylformamide (DMF) as a solvent.
Major Products
Reduction: 2,3,6,7,10,11-Hexakis(heptyloxy)-1-aminotriphenylene.
Substitution: Various alkyl or functional group-substituted triphenylene derivatives.
Scientific Research Applications
2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene has several scientific research applications:
Organic Semiconductors: Its discotic liquid crystalline properties make it suitable for use in organic semiconductors and optoelectronic devices.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s ability to form ordered structures can be utilized in studying molecular self-assembly and interactions.
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene involves its ability to form columnar liquid crystalline phases. These phases facilitate charge transport through π-π stacking interactions between the triphenylene cores. The nitro group can participate in electron-withdrawing interactions, affecting the electronic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene: Similar in structure but with hexyloxy groups instead of heptyloxy groups.
2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene: Contains pentyloxy groups, leading to different solubility and electronic properties.
Uniqueness
2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene is unique due to its combination of heptyloxy groups and a nitro group, which together influence its solubility, electronic properties, and ability to form ordered structures. This makes it particularly suitable for specific applications in organic electronics and materials science .
Properties
CAS No. |
221147-18-8 |
|---|---|
Molecular Formula |
C60H95NO8 |
Molecular Weight |
958.4 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexaheptoxy-1-nitrotriphenylene |
InChI |
InChI=1S/C60H95NO8/c1-7-13-19-25-31-37-64-53-43-48-49-44-55(66-39-33-27-21-15-9-3)56(67-40-34-28-22-16-10-4)46-51(49)58-52(50(48)45-54(53)65-38-32-26-20-14-8-2)47-57(68-41-35-29-23-17-11-5)60(59(58)61(62)63)69-42-36-30-24-18-12-6/h43-47H,7-42H2,1-6H3 |
InChI Key |
GXEYQSHDKCLVJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=C(C(=C(C=C24)OCCCCCCC)OCCCCCCC)[N+](=O)[O-])OCCCCCCC)OCCCCCCC)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)


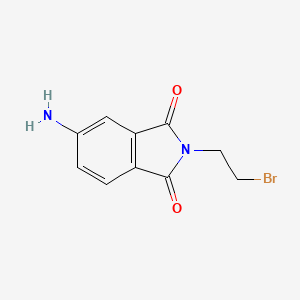
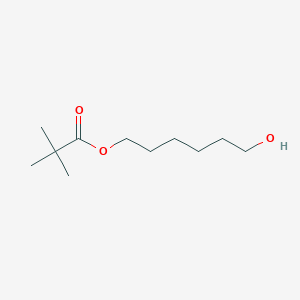
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)
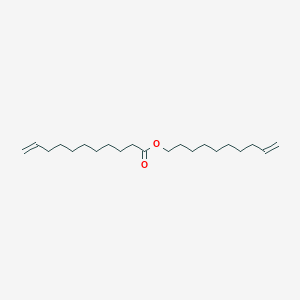
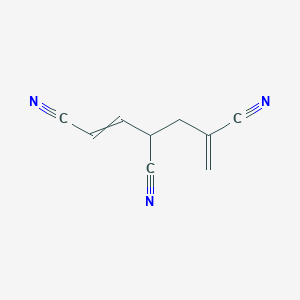
![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
